N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea
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Overview
Description
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea is a complex organic compound belonging to the class of thioureas This compound is characterized by its unique structure, which includes a piperidine ring, a benzodioxin moiety, and a thiourea linkage
Preparation Methods
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxin moiety: This step involves the formation of the benzodioxin ring system, which can be synthesized through cyclization reactions of catechol derivatives.
Thiourea linkage formation:
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea can be compared with other similar compounds, such as:
Thioureas: Compounds with similar thiourea linkages, which may have comparable chemical reactivity and biological activities.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological properties.
Benzodioxin derivatives: Compounds with the benzodioxin moiety, which are known for their diverse chemical and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22ClN3O3S |
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Molecular Weight |
431.9g/mol |
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3S/c22-16-13-15(5-6-17(16)25-8-2-1-3-9-25)23-21(29)24-20(26)14-4-7-18-19(12-14)28-11-10-27-18/h4-7,12-13H,1-3,8-11H2,(H2,23,24,26,29) |
InChI Key |
UIENYKHISAKOLS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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